molecular formula C8H12O3 B12592794 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- CAS No. 650596-62-6

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)-

Cat. No.: B12592794
CAS No.: 650596-62-6
M. Wt: 156.18 g/mol
InChI Key: VJBNHZOVAIXADR-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is an organic compound with the molecular formula C8H12O3 It is a derivative of 2-hexynoic acid and is characterized by the presence of a hydroxyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- typically involves the esterification of 2-hexynoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-hexynoic acid, 5-oxo-, ethyl ester.

    Reduction: Formation of 2-hexenoic acid, 5-hydroxy-, ethyl ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hexenoic acid, ethyl ester: Similar structure but lacks the hydroxyl group.

    Hexanoic acid, 2-acetyl-5-oxo-, ethyl ester: Contains additional functional groups that confer different chemical properties.

    Acetic acid, hydroxy-, ethyl ester: Smaller molecule with different reactivity.

Uniqueness

2-Hexynoic acid, 5-hydroxy-, ethyl ester, (5S)- is unique due to the presence of both a hydroxyl group and an ethyl ester group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

650596-62-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl (5S)-5-hydroxyhex-2-ynoate

InChI

InChI=1S/C8H12O3/c1-3-11-8(10)6-4-5-7(2)9/h7,9H,3,5H2,1-2H3/t7-/m0/s1

InChI Key

VJBNHZOVAIXADR-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C#CC[C@H](C)O

Canonical SMILES

CCOC(=O)C#CCC(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.